3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone is an organic compound notable for its unique trifluoromethyl ketone structure. This compound features a methoxyphenyl group, which contributes to its chemical properties and reactivity. It falls under the category of trifluoromethylated compounds, which are known for their diverse applications in medicinal chemistry and material science.
The compound is classified as a ketone due to the presence of the carbonyl group (C=O) adjacent to a trifluoromethyl group (CF₃). It is synthesized primarily from 2-methoxybenzaldehyde and trifluoroacetone through various chemical reactions. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical development.
The synthesis of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves a condensation reaction between 2-methoxybenzaldehyde and trifluoroacetone. This process can be catalyzed by Lewis acids such as aluminum chloride. The general reaction proceeds under controlled temperature conditions to optimize yield.
The molecular formula of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone is C₁₀H₉F₃O₂. The structure includes:
3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo several chemical transformations:
The mechanism of action for 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl ketone moiety is known for forming strong interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to significant biological effects.
3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone has various scientific uses:
This compound exemplifies the significance of fluorinated compounds in modern chemistry, particularly in enhancing the efficacy and stability of therapeutic agents.
6-(2,2-Dimethyl-propionylamino)-nicotinic acid represents a structurally modified nicotinate derivative of significant interest in modern drug discovery. Characterized by a pivalamido (2,2-dimethylpropanamido) group at the 6-position of the nicotinic acid ring, this compound occupies a strategic chemical space between metabolic precursors and targeted pharmacological agents. Its molecular architecture incorporates key pharmacophoric elements—the ionizable carboxylic acid and the sterically demanding tertiary alkylamide—that confer distinctive physicochemical properties and biological targeting capabilities. Unlike simpler nicotinic acid derivatives used in nutritional supplementation, this compound exemplifies advanced molecular design aimed at specific enzyme modulation, particularly within metabolic and redox pathways. Its emergence reflects ongoing efforts to optimize the therapeutic potential of nicotinoyl-based scaffolds through targeted structural elaboration, positioning it as a compound of interest in the development of agents for metabolic disorders, mitochondrial dysfunction, and enzyme-mediated pathologies [1] [2].
The molecular structure of 6-(2,2-dimethyl-propionylamino)-nicotinic acid integrates three critical domains: the N-pivaloyl group (2,2-dimethylpropanamide), the amide linker, and the 6-aminonicotinic acid core. This configuration yields distinctive physicochemical and pharmacological properties:
Table 1: Key Structural Domains and Functional Attributes of 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid
Structural Domain | Key Features | Functional Significance |
---|---|---|
Pivaloyl Group | - Hydrophobic tert-butyl moiety- High steric bulk | - Enhanced metabolic stability- Lipophilicity modulation- Target specificity |
Amide Linker | - Planar conformation- Hydrogen bond donor/acceptor capability | - Target binding affinity- Conformational constraint |
6-Aminonicotinic Acid | - Ionizable carboxylic acid (pKa ~4.2)- Hydrogen-bond accepting pyridine nitrogen | - Solubility at physiological pH- Enzyme active site interaction- Metal coordination |
Functionally, this structure bridges the properties of nicotinic acid—a precursor in NAD+ biosynthesis via the Preiss-Handler pathway—and synthetic amide-bearing enzyme modulators. The 6-position substitution distinguishes it from conventional 3- or 5-substituted nicotinic acid derivatives, potentially altering its substrate specificity for enzymes like phosphoribosyltransferases or its interaction with G-protein-coupled receptors (e.g., hydroxycarboxylic acid receptor 2). This positional isomerism offers a unique vector for optimizing target engagement while retaining core redox-modulating capabilities [2] [4].
The synthetic evolution of 6-(2,2-dimethyl-propionylamino)-nicotinic acid reflects broader trends in heterocyclic chemistry and medicinal chemistry optimization:
Table 2: Evolution of Synthetic Approaches for 6-(2,2-Dimethyl-propionylamino)-nicotinic Acid
Synthetic Era | Key Methodologies | Advancements/Limitations |
---|---|---|
Classical Acylation | - Schotten-Baumann conditions- Pivaloyl chloride, aqueous base | - Simple setup; moderate yields (50-65%)- Impurity challenges (diacylation, hydrolysis) |
Catalytic Coupling | - EDCI/DMAP, DMF, rt- HATU, DIPEA, CH3CN | - High yields (80-90%)- Minimal racemization- Scalable for multigram synthesis |
Biocatalysis | - Lipase-catalyzed amidation (e.g., Candida antarctica)- Green solvents | - Enantioselective synthesis possible- Reduced waste; high atom economy |
Solid-State Design | - Amorphous dispersion via spray drying- Salt formation (sodium, lysine) | - Enhanced dissolution rate- Improved pharmacokinetic profile |
Contemporary research focuses on enzymatic and flow-chemistry approaches to enhance sustainability. Immobilized lipases (Candida antarctica Lipase B) in continuous-flow microreactors enable efficient amidation under aqueous conditions, eliminating organic solvents. Genetic engineering of nitrilases—enzymes used in nicotinic acid production from cyanopyridines—holds promise for future synthetic applications targeting this specific substitution pattern [4].
6-(2,2-Dimethyl-propionylamino)-nicotinic acid demonstrates targeted interactions with enzyme systems central to metabolic regulation and cellular redox homeostasis:
Table 3: Enzyme Targets and Functional Outcomes of 6-Substituted Nicotinic Acid Derivatives
Enzyme Target | Interaction Mechanism | Biological Consequence |
---|---|---|
Nicotinic Acid Phosphoribosyltransferase (NAPRT1) | - Competitive substrate binding- Modified phosphoribosylation kinetics | - Altered NAD+ biosynthesis flux- Potential for tissue-specific NAD+ modulation |
Sirtuin 3 (SIRT3) | - Indirect activation via elevated NAD+ levels- Altered substrate specificity? | - Enhanced SOD2 deacetylation/activation- Reduced mitochondrial ROS |
Glucokinase (GK) | - Allosteric activation via hydrophobic binding pocket occupancy | - Increased hepatic glucose uptake and glycogen synthesis- Glucose lowering in T2DM models |
Organic Anion Transporting Polypeptides (OATPs) | - Carboxylate-dependent active transport into hepatocytes | - Hepatoselective drug distribution- Reduced extrahepatic effects |
The compound’s targeting specificity arises from its physicochemical design: the carboxylic acid facilitates hepatocyte-selective accumulation via OATP transporters, while the modified nicotinoyl core directs engagement with metabolic enzymes. This dual functionality exemplifies structure-based approaches to achieve tissue- and enzyme-selective effects, minimizing off-target actions common with simpler nicotinic acid derivatives [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7